molecular formula C9H7N3O2 B3352919 5-(2-Nitrophenyl)-1h-imidazole CAS No. 51746-89-5

5-(2-Nitrophenyl)-1h-imidazole

Cat. No.: B3352919
CAS No.: 51746-89-5
M. Wt: 189.17 g/mol
InChI Key: RGRUEIGSHSFYLY-UHFFFAOYSA-N
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Description

5-(2-Nitrophenyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles, which are heterocyclic aromatic organic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Nitrophenyl)-1H-imidazole typically involves the reaction of 2-nitrobenzaldehyde with glyoxal and ammonium acetate under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the imidazole ring.

    Starting Materials: 2-nitrobenzaldehyde, glyoxal, ammonium acetate.

    Reaction Conditions: The reaction is usually carried out in an acidic medium, such as acetic acid, at elevated temperatures (around 100°C) for several hours.

    Procedure: The reactants are mixed and heated under reflux conditions. After completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(2-Nitrophenyl)-1H-imidazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.

    Oxidation: The compound can undergo oxidation reactions, where the imidazole ring or the nitrophenyl group is oxidized to form different products.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Reduction: 5-(2-Aminophenyl)-1H-imidazole.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

    Oxidation: Oxidized imidazole derivatives or nitrophenyl derivatives.

Scientific Research Applications

5-(2-Nitrophenyl)-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 5-(2-Nitrophenyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the imidazole ring can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Nitrophenylimidazole: Similar structure but with the nitro group in a different position.

    4-Nitrophenylimidazole: Another positional isomer with different chemical properties.

    2-Nitrophenylmethanol: Contains a nitrophenyl group but with a hydroxyl group instead of an imidazole ring.

Uniqueness

5-(2-Nitrophenyl)-1H-imidazole is unique due to the specific positioning of the nitrophenyl group on the imidazole ring, which influences its chemical reactivity and biological activity. This unique structure allows it to participate in specific reactions and interactions that are not possible with other isomers or related compounds.

Properties

IUPAC Name

5-(2-nitrophenyl)-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c13-12(14)9-4-2-1-3-7(9)8-5-10-6-11-8/h1-6H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGRUEIGSHSFYLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN=CN2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90543633
Record name 5-(2-Nitrophenyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90543633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51746-89-5
Record name 5-(2-Nitrophenyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90543633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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